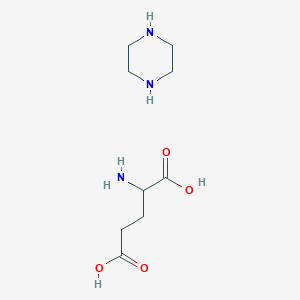

2-aminopentanedioic acid;piperazine

Description

Properties

CAS No. |

66034-16-0 |

|---|---|

Molecular Formula |

C9H19N3O4 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

2-aminopentanedioic acid;piperazine |

InChI |

InChI=1S/C5H9NO4.C4H10N2/c6-3(5(9)10)1-2-4(7)8;1-2-6-4-3-5-1/h3H,1-2,6H2,(H,7,8)(H,9,10);5-6H,1-4H2 |

InChI Key |

AZDSMVLIYXVHGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN1.C(CC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Direct Complexation and Salt Formation

The interaction between 2-aminopentanedioic acid (glutamic acid) and piperazine (B1678402) can lead to the formation of salts and coordination complexes, driven by acid-base reactions and intermolecular forces.

While specific literature detailing the synthesis of a simple salt directly from 2-aminopentanedioic acid and piperazine is not prevalent, the formation of such a salt is chemically feasible through standard acid-base chemistry. Piperazine, a diprotic base, can form salts with various carboxylic acids, such as the commercially available piperazine citrate (B86180) and piperazine adipate. wikipedia.org

General methods for preparing organic salts or co-crystals, which could be applied to the 2-aminopentanedioic acid-piperazine system, include reaction crystallization and slow evaporation. For instance, co-crystals of daidzein (B1669772) with piperazine have been successfully prepared by stirring the two components in a 1:1 molar ratio in ethanol (B145695) at room temperature, followed by slow evaporation of the solvent to yield crystals. nih.gov A similar slow evaporation method has been used to synthesize co-crystals of 2-aminopyridine (B139424) with various amino acids, including glutamic acid. rjlbpcs.com This involves dissolving the components in a suitable solvent and allowing the solvent to evaporate slowly, facilitating the formation of a crystalline solid held together by hydrogen bonds and other non-covalent interactions. rjlbpcs.com

Table 1: General Methods for Salt/Cocrystal Formation

| Method | Description | Example | Source |

| Reaction Crystallization / Stirring | Reactants are stirred together in a solvent for an extended period to achieve equilibrium and induce crystallization. | Daidzein and piperazine (1:1 molar ratio) stirred in ethanol for 48 hours. | nih.gov |

| Slow Evaporation | A solution containing the acid and base components is allowed to evaporate slowly, promoting the growth of single crystals. | 2-aminopyridine and L-glutamic acid co-crystals synthesized by slow evaporation. | rjlbpcs.com |

The piperazine nucleus is a versatile scaffold for creating ligands capable of forming coordination complexes with various metal ions. nih.govnih.gov These complexes are of interest in fields such as catalysis and materials science. The nitrogen atoms of the piperazine ring provide lone pairs of electrons, enabling them to act as Lewis bases and coordinate to metal centers.

The synthesis of these complexes typically involves reacting a piperazine-based ligand with a metal salt in a suitable solvent. For example, piperazine-based carbodithioate ligands have been used to synthesize Co(III), Ni(II), Cu(II), and Zn(II) complexes. wikipedia.org The preparation involves reacting a methanolic solution of the respective metal chloride or acetate (B1210297) with the ligand in a specific molar ratio. wikipedia.org Similarly, Schiff base ligands derived from 1-(2-aminoethyl)piperazine (B7761512) form mononuclear complexes with Cu(II), Co(II), and Ni(II) when treated with an equimolar amount of the corresponding metal salts in an ethanolic solution. mdpi.com

Table 2: Examples of Piperazine-Based Metal Complexes

| Ligand | Metal Ion(s) | Resulting Complex Type | Source |

| Potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioate | Co(III), Ni(II), Cu(II), Zn(II) | [Co(L)₃], [Ni(L)₂], [Cu(L)₂], [Zn(L)₂] | wikipedia.org |

| N-(3,5-di-tert-butylsalicylaldimine)-1-(2-aminoethyl) piperazine | Cu(II), Co(II), Ni(II) | Mononuclear Schiff-base complexes | mdpi.com |

| Piperazine-containing decaazamacrocycle | Mn(II) | 30-membered Schiff base macrocyclic complex | ambeed.com |

Mechanistic studies reveal that the formation of piperazine-containing complexes is governed by a combination of factors including coordination bonds, hydrogen bonding, and other non-covalent interactions like CH-π interactions. researchgate.net X-ray crystallography of a KRAS inhibitor showed the piperazine ring positioned in a cleft where it engages in ionic interactions with carboxylic acid side chains of glutamic acid and aspartic acid, as well as CH-π interactions with a histidine residue. researchgate.net

The conformation of the piperazine ring is crucial for complex formation. In its free state, the piperazine ring predominantly adopts a thermodynamically stable chair conformation. ambeed.com However, the presence of a templating metal ion can influence its conformation. For instance, the formation of a 30-membered macrocyclic Mn(II) Schiff base complex occurs because the piperazine-containing amine starting material adopts the chair conformation, leading to a 2:2 condensation product rather than a 1:1 mononuclear complex which would require a higher-energy boat conformation. ambeed.com Computational studies on piperazine degradation have also highlighted the formation of various intermediate species, including carbamates and ion pairs, which are crucial in the initial stages of complex chemical transformations. rjlbpcs.com

Derivatization and Conjugation Approaches

The piperazine scaffold is a privileged structure in medicinal chemistry and can be readily derivatized. nih.gov Attaching amino acid moieties, such as 2-aminopentanedioic acid, to a piperazine core is a common strategy to create molecules with specific biological activities.

A variety of synthetic routes have been developed to produce piperazine derivatives functionalized with amino acids. These methods often involve either building the piperazine ring onto an amino acid precursor or attaching an amino acid to a pre-existing piperazine ring.

One approach involves the reductive cyclization of dioximes derived from primary amines, including amino acid esters. This method allows for the construction of a piperazine ring directly onto derivatives of amino acids like glycine (B1666218) and L-leucine. mdpi.com Another powerful technique is the Ugi multi-component reaction, which can be used to synthesize piperazine-based scaffolds with amino acid side chains, such as those derived from L-alanine and L-phenylalanine. nih.gov The synthesis of dioxopiperazines, which can be considered derivatives, can be achieved through the cyclodimerization of amino acids or their esters.

Table 3: Synthetic Routes to Amino Acid-Substituted Piperazines

| Synthetic Strategy | Description | Starting Materials Example | Source |

| Reductive Cyclization | A primary amine (from an amino acid ester) is reacted to form a bis(oximinoalkyl)amine, which then undergoes catalytic reductive cyclization. | Glycine or L-leucine esters | mdpi.com |

| Ugi Reaction | A sequential Ugi reaction/cyclization strategy using amino acid-derived aldehydes and α-isocyanoacetates. | L-Ala and/or L-Phe-derived components | nih.gov |

| Diketopiperazine Formation | Cyclization of dipeptide esters or cyclo-condensation of amino acids. | Amino acid esters |

The secondary amine nitrogens of the piperazine ring are readily functionalized, providing a key handle for derivatization. N-substitution is a common method for attaching amino acid-derived components.

Standard N-alkylation and N-acylation reactions are widely employed. N-alkylation can be achieved through nucleophilic substitution using alkyl halides or via reductive amination. For instance, vindoline-piperazine conjugates have been synthesized by reacting a chloroacetylated vindoline (B23647) derivative with various N-substituted piperazines in the presence of a base like potassium carbonate. N-acylation involves reacting the piperazine with an activated carboxylic acid, such as an acid chloride. This was demonstrated in the synthesis of N¹-substituted piperazine-2,3-dicarboxylic acid derivatives, where various acid chlorides were reacted with the piperazine core under Schotten-Baumann conditions. nih.gov These methods allow for the direct coupling of amino acid-like structures to the piperazine nitrogen atoms, creating a diverse range of chemical entities.

Synthesis of Piperazine Derivatives Bearing 2-Aminopentanedioic Acid Moieties or Related Amino Acid Side Chains.

Carbon-Substituted Piperazines Derived from Chiral Amino Acids

A primary strategy for introducing chirality and diverse substituents onto the piperazine core involves the use of chiral amino acids as starting materials. nih.govrsc.org This approach leverages the readily available and stereochemically defined nature of amino acids to construct complex piperazine structures. nih.govrsc.org

One notable method involves the synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines starting from α-amino acids. rsc.org This four-step process utilizes an aza-Michael addition between a chiral 1,2-diamine, derived from an amino acid, and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org The versatility of this method has been demonstrated through its application to various protecting groups and its scalability to multigram quantities. rsc.org

Another approach focuses on the synthesis of 2,6-disubstituted piperazines. A modular synthesis employing a highly diastereoselective intramolecular hydroamination as the key step has been reported. organic-chemistry.org The necessary hydroamination substrates are prepared in excellent yields through the nucleophilic displacement of cyclic sulfamidates, which are themselves derived from amino acids. organic-chemistry.org This method tolerates a variety of alkyl and aryl substituents at the 2-position. organic-chemistry.org

Furthermore, a palladium-catalyzed carboamination approach has been developed for the construction of cis-2,6-disubstituted N-aryl piperazines from unprotected homochiral amino acids. nih.govrsc.org This process involves the phenylation of the amino group, amidation of the carboxyl group, and subsequent reduction to form the carboamination substrate, which then undergoes a palladium-catalyzed cyclization. nih.gov

Synthesis of Piperazine-Based Peptidomimetics

Piperazine scaffolds are frequently incorporated into peptidomimetics to improve properties such as metabolic stability and bioavailability. nih.govmdpi.com The synthesis of these complex molecules often involves the integration of piperazine or its derivatives into a peptide-like chain.

A solid-phase synthetic route has been developed to incorporate 2-oxopiperazine moieties into peptoids. nih.gov This method involves the addition of a mono-protected 1,2-diaminoethane to a growing peptoid chain, followed by reaction with a 2-halo acid, deprotection, and subsequent ring closure to form the 2-oxopiperazine unit. nih.gov The substituent at the chiral center of the 2-oxopiperazine ring can be varied by using different chiral 2-halo acids, which can be synthesized from α-amino acids. nih.gov

Another strategy for creating piperazine-based peptidomimetics involves replacing an amide bond within a peptide sequence with a piperazine moiety. nih.gov For instance, resin-bound dipeptides can be treated with 1,2-dibromoethane (B42909) to form a piperazine-containing structure, which can then be further elongated using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov Additionally, piperazine-2-carboxylic acid can be incorporated into peptide chains, as demonstrated in the synthesis of β-turn mimetics. nih.gov

Reductive Cyclization Strategies to Form Piperazine Rings from Amino Acid Precursors

Reductive cyclization represents a powerful and versatile strategy for the construction of the piperazine ring from linear precursors derived from amino acids. nih.govmdpi.com These methods typically involve the formation of a diamine or a related intermediate which then undergoes an intramolecular cyclization under reductive conditions.

A general approach has been developed for the synthesis of piperazines bearing substituents at both carbon and nitrogen atoms. nih.govmdpi.com This method utilizes primary amines, including those derived from α-amino acids like glycine and L-leucine esters, which undergo a sequential double Michael addition with nitrosoalkenes to form bis(oximinoalkyl)amines. mdpi.com A subsequent stereoselective catalytic reductive cyclization of the dioxime intermediate yields the desired piperazine. nih.govmdpi.com The proposed mechanism involves the hydrogenolysis of the N-O bonds to form a diimine, which cyclizes to a dihydropyrazine. Subsequent hydrogenation and elimination steps lead to the final piperazine product, with the observed cis-stereoselectivity attributed to the addition of dihydrogen from the less sterically hindered face. mdpi.com

Another example of reductive cyclization involves the intramolecular reductive amination of a diamine precursor. nih.gov In a synthesis of 5-alkylated-2-piperazinecarboxylic acids, a diamine is formed from methyl N-β-Boc-L-α,β-diaminopropionate hydrochloride. nih.gov Removal of the Boc protecting group triggers an intramolecular reductive amination to furnish the piperazine ring. nih.gov

Furthermore, an iodine-mediated 6-exo-trig cyclization of amino acid-derived allylamines provides a rapid and high-yielding route to trans-2,5-disubstituted piperazines. acs.orgnih.gov This reaction proceeds with high diastereoselectivity, which is explained by a chair-like transition state that minimizes 1,3-diaxial interactions for the trans isomer. acs.org

Multicomponent Reactions for Constructing Complex Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single pot. researchgate.net These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery. researchgate.net

The Ugi reaction, a well-known isocyanide-based MCR, has been employed in the synthesis of piperazine-containing scaffolds. nih.govresearchgate.net For example, a Ugi reaction involving an amino acid derivative, an aldehyde, an isocyanide, and a carboxylic acid can generate an intermediate that, after a cyclization step, yields a piperazine-containing structure. nih.gov This strategy has been used to create piperazine-based β-turn mimetics. nih.gov

Another application of MCRs in piperazine synthesis involves a gold-catalyzed cyclization of substrates prepared from the ring-opening of cyclic sulfamidates with propargylic sulfonamides. organic-chemistry.org The resulting tetrahydropyrazines can then be subjected to further multicomponent reactions to generate diverse piperazine scaffolds. organic-chemistry.org

Additionally, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides access to 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild conditions. organic-chemistry.org This reaction can be efficiently catalyzed by an iridium-based complex or an organic photoredox catalyst. organic-chemistry.org

Stereochemical Control in Synthesis

The biological activity of chiral molecules is often highly dependent on their absolute configuration. nih.gov Therefore, controlling the stereochemistry during the synthesis of piperazine derivatives is of paramount importance, especially when these compounds are intended for pharmaceutical applications.

Diastereoselective and Enantioselective Synthetic Routes

Significant efforts have been dedicated to developing diastereoselective and enantioselective methods for the synthesis of carbon-substituted piperazines. nih.govrsc.org These routes often employ chiral auxiliaries, chiral catalysts, or chiral starting materials to induce stereoselectivity.

A notable example of a diastereoselective synthesis is the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to homochiral α-amino sulfinylimines derived from (R)-phenylglycinol. nih.govrsc.org This reaction, which utilizes Ellman's auxiliary, provides access to both cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines with high stereochemical control. nih.govrsc.org

Enantioselective synthesis has been achieved through various catalytic methods. For instance, a palladium-catalyzed decarboxylative asymmetric allylic alkylation has been developed to produce chiral α,α-disubstituted N-Boc-piperazin-2-ones in high yields and enantioselectivity. nih.gov These piperazinones can be subsequently reduced to the corresponding gem-disubstituted piperazines. nih.gov

Asymmetric lithiation has also been employed for the enantioselective functionalization of the piperazine ring. mdpi.comyork.ac.uk The use of s-BuLi in combination with a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate enables the direct asymmetric functionalization of N-Boc piperazines. mdpi.comyork.ac.uk The stereochemical outcome of this reaction can be influenced by the nature of the electrophile and the distal N-substituent. york.ac.uk

Impact of Starting Amino Acid Chirality on Product Stereochemistry

The inherent chirality of amino acids provides a powerful tool for controlling the stereochemistry of the final piperazine product. wou.eduyoutube.com The stereocenter of the starting amino acid can be transferred to the piperazine ring, often with a high degree of fidelity.

In the synthesis of cis-2,5-disubstituted homochiral piperazines, the regioselective ring-opening of a chiral aziridine (B145994) derived from a natural amino acid with an amino acid methyl ester hydrochloride salt sets the stereochemistry of the product. nih.gov The subsequent intramolecular Mitsunobu cyclization preserves this stereochemistry, leading to the formation of the enantiopure cis-disubstituted piperazine. nih.gov

Similarly, in the diastereoselective synthesis of quaternary α-amino acids using diketopiperazine templates, the chirality of the initial amino acid dictates the stereochemistry of the final product. rsc.org Sequential enolate alkylations of a diketopiperazine derived from an (S)-amino acid proceed with excellent diastereoselectivity, affording quaternary α-amino acids in high enantiomeric excess after deprotection and hydrolysis. rsc.org

The influence of amino acid chirality is also evident in the synthesis of piperazine-based peptidomimetics. The use of chiral 2-halo acids, which can be prepared from α-amino acids with high stereochemical purity, allows for the introduction of various side chains with defined stereochemistry into a 2-oxopiperazine ring. nih.gov

The alteration of amino acid chirality can have a profound effect on the self-assembly and biological activity of peptide-based structures. nih.gov Introducing D-amino acids into L-peptide sequences can disrupt secondary structures like β-sheets, thereby affecting their ability to form ordered assemblies. nih.gov Conversely, in some cases, the use of heterochiral sequences can lead to more stable and homogeneous nanostructures. nih.gov

Structural Characterization and Analysis

Crystallographic Investigations

Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms, molecules, and ions in a crystalline solid. While direct single-crystal X-ray diffraction data for the specific salt 2-aminopentanedioic acid;piperazine (B1678402) is not extensively reported in the literature, a wealth of information is available for its components and their derivatives. This allows for a detailed and predictive analysis of the expected structural characteristics of the complex.

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise atomic arrangement within a crystal. iucr.orgmdpi.com For the 2-aminopentanedioic acid;piperazine salt, the crystal structure would be primarily dictated by the ionic interaction between the protonated piperazine cation and the deprotonated glutamic acid anion.

Studies on various piperazinium salts have shown that the piperazine moiety is typically protonated at one or both nitrogen atoms, forming piperazinium cations. nih.govnih.gov For instance, the crystal structure of piperazinium bis(4-hydroxybenzenesulphonate) reveals doubly protonated piperazinium cations. nih.gov Similarly, studies on 4-(4-nitrophenyl)piperazin-1-ium salts show a protonated piperazine ring. nih.gov

L-glutamic acid has been shown to exist in two polymorphic forms, α and β, both of which crystallize in the orthorhombic P2₁2₁2₁ space group. acs.orgacs.org The crystal structure of L-glutamic acid hydrobromide also belongs to the orthorhombic system with the same space group. informahealthcare.com In the solid state, glutamic acid typically exists as a zwitterion, with the amino group protonated (NH₃⁺) and one of the carboxyl groups deprotonated (COO⁻). acs.orgwikipedia.org In the salt with piperazine, it is expected that one or both of the carboxylic acid groups will be deprotonated.

The following table summarizes the crystallographic data for some relevant derivatives of piperazine and glutamic acid.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 1-(4-nitrobenzoyl)piperazine | C₁₁H₁₃N₃O₃ | Monoclinic | C2/c | a = 24.587(2) Å, b = 7.0726(6) Å, c = 14.171(1) Å, β = 119.257(8)° | nih.gov |

| 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | C₁₅H₁₇FN₂O | Monoclinic | P2₁/n | a = 10.5982(2) Å, b = 8.4705(1) Å, c = 14.8929(3) Å, β = 97.430(1)° | nih.gov |

| α-L-Glutamic Acid | C₅H₉NO₄ | Orthorhombic | P2₁2₁2₁ | a = 7.012 Å, b = 8.762 Å, c = 10.273 Å | acs.org |

| β-L-Glutamic Acid | C₅H₉NO₄ | Orthorhombic | P2₁2₁2₁ | - | acs.org |

| Piperazinium tetrachlorozincate monohydrate | C₄H₁₄Cl₄N₂OZn | Monoclinic | P12₁/c1 | a = 6.546(1) Å, b = 12.705(5) Å, c = 13.949(2) Å, β = 92.92(1)° | researchgate.net |

| Piperazinium bis(4-hydroxybenzenesulphonate) | C₁₆H₂₂N₂O₈S₂ | Monoclinic | P2₁/c | - | nih.gov |

The conformation of both the 2-aminopentanedioic acid and piperazine moieties in the solid state is a critical aspect of the crystal structure.

The piperazine ring is known to adopt several conformations, with the chair conformation being the most thermodynamically stable and commonly observed in the solid state. nih.gov However, boat and twist-boat conformations are also possible, particularly in crowded or strained systems. ias.ac.inresearchgate.net In the crystal structures of various piperazinium salts, the piperazine ring is predominantly found in a chair conformation. nih.gov

The conformation of glutamic acid in its crystalline forms is also well-characterized. The two polymorphic forms, α and β, are conformational polymorphs. acs.org The stable β conformer has a more planar carbon backbone compared to the metastable α conformer. acs.org The conformation of the glutamic acid moiety in the salt with piperazine would likely be influenced by the crystal packing forces and hydrogen bonding network.

The crystal packing in the 2-aminopentanedioic acid;piperazine salt would be dominated by a network of hydrogen bonds. The protonated amino groups of the piperazinium cation and the amino group of glutamic acid can act as hydrogen bond donors, while the carboxylate oxygen atoms of the glutamic acid anion are strong hydrogen bond acceptors.

In the crystal structures of piperazinium salts, strong N-H···O and O-H···O hydrogen bonds are the primary interactions that stabilize the crystal lattice, often forming chains or sheets. nih.govnih.gov The crystal packing of L-glutamic acid is also characterized by extensive intermolecular hydrogen bonding between the zwitterionic molecules. acs.org

Conformational Studies

The conformational flexibility of 2-aminopentanedioic acid and piperazine is an important determinant of their chemical and biological properties. Conformational studies, both experimental and theoretical, provide insights into the preferred shapes of these molecules in different environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. acs.org The chemical shifts and coupling constants of the protons in 2-aminopentanedioic acid and piperazine are sensitive to their local chemical environment and dihedral angles, providing valuable conformational information.

For glutamic acid in D₂O, characteristic proton NMR signals are observed for the different methylene (B1212753) and methine protons. researchgate.netlew.ro Temperature-dependent NMR studies of N-acylated piperazines have revealed the presence of different conformers in solution due to restricted rotation around the amide bond and the interconversion of the piperazine ring between different chair and boat forms. rsc.orgrsc.org

The table below presents typical ¹H NMR chemical shifts for glutamic acid and piperazine.

| Compound | Proton | Chemical Shift (ppm) | Solvent | Reference |

| L-Glutamic Acid | α-CH | 3.74 (triplet) | D₂O | lew.ro |

| β-CH₂ | 2.07 (multiplet) | D₂O | lew.ro | |

| γ-CH₂ | 2.48 (multiplet) | D₂O | lew.ro | |

| Piperazine | -CH₂- | ~2.8 | CDCl₃ | chemicalbook.com |

Circular Dichroism (CD) spectroscopy is another technique that can be used to study the conformation of chiral molecules like 2-aminopentanedioic acid. The CD spectrum is sensitive to the spatial arrangement of chromophores and can provide information about the secondary structure of peptides and the conformation of amino acids.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are widely used to investigate the conformational preferences of molecules. nih.gov These studies can provide information on the relative energies of different conformers and the barriers to their interconversion.

Theoretical conformational analysis of glutamic acid has shown the existence of numerous stable conformers in both the gas phase and in solution. nih.gov The relative stability of these conformers is influenced by intramolecular hydrogen bonding and solvent effects. nih.gov

For piperazine, theoretical studies have confirmed that the chair conformation is the most stable, with the boat form being significantly higher in energy. ias.ac.in However, the presence of substituents on the piperazine ring can alter this preference. For example, in N-acylpiperidines, a pseudoallylic strain can favor an axial orientation of a substituent at the 2-position, and in some cases, a twist-boat conformation may be preferred to alleviate steric interactions. nih.gov Theoretical calculations have been instrumental in understanding the complex conformational landscape of substituted piperazines. ias.ac.inresearchgate.net

Supramolecular Chemistry and Intermolecular Interactions

Non-Covalent Interactions within Complexes and Assemblies

The stability and structure of complexes formed between 2-aminopentanedioic acid and piperazine (B1678402) are primarily dictated by a network of non-covalent forces. These interactions, though weaker than covalent bonds, are highly directional and collectively contribute to the formation of well-defined supramolecular structures. nih.gov

Hydrogen bonds are the predominant interactions in the 2-aminopentanedioic acid;piperazine system. The presence of multiple hydrogen bond donors (amino and carboxylic acid groups in glutamic acid, and N-H groups in piperazine) and acceptors (carboxylate and carbonyl oxygen atoms in glutamic acid, and nitrogen atoms in piperazine) allows for the formation of extensive and robust hydrogen-bonding networks.

Specifically, strong charge-assisted hydrogen bonds are observed between the protonated piperazine cation (piperazinium) and the deprotonated carboxylate groups of the glutamate (B1630785) anion. These are often of the N⁺–H···O⁻ type. Furthermore, the amino group of glutamic acid and the second nitrogen of the piperazine ring can engage in additional N–H···O and N–H···N hydrogen bonds, creating a three-dimensional network that stabilizes the crystal lattice. researchgate.netmdpi.com In co-crystals of piperazine with other molecules, similar N-H···N hydrogen-bonded chains have been observed, which can link to form sheets. researchgate.net

A key feature is the interaction between the carboxylic acid groups of glutamic acid and the amine groups of piperazine. Depending on the crystallization conditions and the stoichiometry of the components, this can result in either a neutral co-crystal or a salt, where a proton is transferred from the acid to the base. In the salt form, the resulting piperazinium and glutamate ions are held together by strong N-H···O hydrogen bonds. researchgate.netmdpi.com Amino acids, in general, are excellent candidates for forming co-crystals due to their ability to form hydrogen bonds and increase stability through their zwitterionic nature, which promotes strong interactions. nih.govnih.gov

Table 1: Examples of Hydrogen Bond Interactions

| Donor (D) | Acceptor (A) | Type of Interaction | Significance |

|---|---|---|---|

| Piperazine N-H | Glutamic Acid C=O | N–H···O | Links the two molecular components. |

| Glutamic Acid O-H | Piperazine N | O–H···N | Key interaction in co-crystal formation. mdpi.com |

| Glutamic Acid N-H | Glutamic Acid C=O | N–H···O | Contributes to the extended network. |

Beyond the dominant hydrogen and ionic bonds, other weaker interactions play a subtle but important role in the fine-tuning of the supramolecular architecture.

C-H···π Interactions: While not as commonly discussed for this specific pair, the potential for C-H···π interactions exists, where C-H bonds from the aliphatic chain of glutamic acid or piperazine can interact with the electron cloud of an aromatic ring if one were present in a more complex derivative. These interactions are known to be significant in the stabilization of protein structures. nih.gov

Self-Assembly Phenomena

The specific and directional nature of the non-covalent interactions described above drives the spontaneous organization of 2-aminopentanedioic acid and piperazine molecules into ordered supramolecular structures.

The chemical functionalities of 2-aminopentanedioic acid and piperazine act as "molecular instructions" that guide their assembly. The dicarboxylic acid nature of glutamic acid and the diamine nature of piperazine allow them to act as versatile building blocks, or "tectons," in the construction of supramolecular architectures. The predictable patterns of hydrogen bonding, such as the common head-to-tail arrangement seen in amino acid structures, can be harnessed to create specific, desired assemblies. nih.gov The formation of these assemblies can sometimes be influenced by the solvent used during crystallization. rsc.orgresearchgate.net

The interplay of the aforementioned interactions can lead to the formation of both discrete, finite supramolecular assemblies and extended, infinite networks. For instance, a single piperazine molecule might bridge two glutamic acid molecules to form a discrete trimeric complex.

More commonly, these interactions propagate throughout the solid, leading to the formation of one-, two-, or three-dimensional extended networks. researchgate.net For example, chains of alternating glutamic acid and piperazine molecules linked by head-to-tail hydrogen bonds might be formed. These chains can then be further cross-linked by other hydrogen bonds to form sheets or more complex 3D frameworks. The resulting supramolecular structure is a direct consequence of the energetic favorability of maximizing these non-covalent interactions.

Generation of 1D Chains, 2D Sheets, and 3D Frameworks

The formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) frameworks in the solid state of 2-aminopentanedioic acid;piperazine is a direct consequence of the interplay between the hydrogen bonding capabilities of the constituent ions. The piperazinium cation, with its two secondary amine groups, acts as a potent hydrogen bond donor, while the glutamate anion, with its two carboxylate groups and an alpha-amino group, provides multiple hydrogen bond acceptor sites.

1D Chains: The most fundamental supramolecular assembly anticipated for this salt is the formation of one-dimensional chains. Research on piperazinediium salts with various carboxylates and other anions consistently reveals the prevalence of 1D hydrogen-bonded chains wikipedia.orgnih.gov. These chains are typically formed through strong N-H···O hydrogen bonds between the piperazinium cations and the carboxylate groups of the glutamate anions. The piperazinium ring often adopts a chair conformation, which positions the N-H groups for effective linear hydrogen bonding, creating a robust and repeating structural motif.

2D Sheets: The extension of these 1D chains into two-dimensional sheets is highly probable due to the additional functional groups on the glutamate anion. The alpha-amino group and the second carboxylate group of glutamate can form hydrogen bonds with adjacent 1D chains. This lateral association, mediated by N-H···O or O-H···O interactions, would link the chains into a planar or corrugated sheet structure. The specific arrangement would depend on the stereochemistry of the glutamic acid and the packing forces within the crystal lattice. Studies on cocrystals of piperazine with other organic molecules have demonstrated the formation of such sheet-like architectures stabilized by extensive hydrogen bonding researchgate.net.

3D Frameworks: The culmination of these intermolecular interactions can lead to the formation of a stable three-dimensional framework. The 2D sheets can stack upon one another, with further hydrogen bonding interactions between the layers, potentially involving the amino group of glutamate or even weaker C-H···O interactions. The formation of 3D networks is a common feature in the crystal structures of amino acid salts, where the zwitterionic nature and multiple hydrogen bonding sites promote a high degree of connectivity acs.org. In the case of guanidinium (B1211019) L-glutamate, for instance, the cations and anions are linked by intermolecular N-H···O hydrogen bonds into a three-dimensional network. A similar propensity for forming 3D structures is expected for the piperazinium salt of glutamic acid.

The table below summarizes the key intermolecular interactions and the resulting supramolecular architectures observed in related systems, which provides a strong basis for predicting the structure of 2-aminopentanedioic acid;piperazine.

| Interacting Species | Key Hydrogen Bonds | Resulting Supramolecular Motif | Reference |

| Piperazinium and Carboxylates | N-H···O | 1D Chains | wikipedia.org |

| Piperazine and Nitrophenols | N-H···O, O-H···N | 2D Sheets | researchgate.net |

| Piperazinium and Benzoates | N-H···O, C-H···O | 3D Frameworks | nih.gov |

| Guanidinium and Glutamate | N-H···O | 3D Network | acs.org |

Supramolecular Catalysis Applications (Theoretical/Conceptual)

The unique combination of acidic (carboxylic acid) and basic (amine) functionalities within the supramolecular framework of 2-aminopentanedioic acid;piperazine presents intriguing possibilities for its application in catalysis. While specific experimental studies on the catalytic activity of this particular salt are not prevalent, the design principles of supramolecular catalysis allow for theoretical and conceptual exploration of its potential.

Design Principles for Supramolecular Catalytic Units

The design of a supramolecular catalytic unit based on 2-aminopentanedioic acid;piperazine would leverage the precise spatial arrangement of its functional groups to create an active site capable of facilitating chemical reactions. The key design principles would revolve around bifunctional acid-base catalysis and the creation of a defined reaction cavity.

Bifunctional Acid-Base Catalysis: The salt inherently possesses both Brønsted acid (protonated piperazinium) and Brønsted base (carboxylate and amino groups of glutamate) sites. This duality is a cornerstone of many enzymatic catalysts and can be harnessed for a variety of organic transformations. The design principle here is to create a framework where these acidic and basic sites are held in a specific orientation to cooperatively activate a substrate. For example, in a condensation reaction, the basic site could deprotonate a nucleophile, while the acidic site could protonate an electrophile, thereby lowering the activation energy of the reaction. The design of bifunctional mesoporous hybrid catalysts has demonstrated the efficacy of this approach rsc.org.

Creation of a Defined Reaction Cavity: The self-assembly of the piperazinium and glutamate ions into a 3D framework can create pores or channels of specific dimensions. These cavities can act as microreactors, providing a controlled environment for a catalytic reaction. The size and shape of these cavities can be theoretically tuned by modifying the substituents on the glutamic acid or piperazine, although this falls outside the direct scope of the specified compound. The principle remains that the supramolecular framework can offer substrate selectivity based on size and shape, a key feature of enzymatic catalysis.

Proton Transfer and Exchange: The network of hydrogen bonds within the crystal lattice provides pathways for proton transfer. This is a critical element in many catalytic cycles. Theoretical studies on proton transfer at the carboxylic sites of amino acids indicate that the process is significantly assisted by hydrogen-bonding networks researchgate.net. In the 2-aminopentanedioic acid;piperazine framework, the piperazinium ions can act as proton donors, and the glutamate ions as proton acceptors, facilitating reactions that require proton shuttling. The design of catalysts based on proton exchange in amino acid-base complexes is an active area of theoretical research nih.gov.

The conceptual design of a catalytic cycle involving this supramolecular salt could, for instance, involve the binding of a substrate within a pore of the framework. A basic site on the glutamate anion could then abstract a proton from the substrate, while a nearby acidic piperazinium cation donates a proton to another part of the substrate, facilitating its transformation. The product, being less strongly bound, would then be released, regenerating the catalytic site.

The following table outlines the key design principles for theoretical supramolecular catalytic units based on the 2-aminopentanedioic acid;piperazine system.

| Catalytic Principle | Relevant Functional Groups | Theoretical Application | Supporting Concepts |

| Bifunctional Acid-Base Catalysis | Piperazinium (acid), Glutamate (base) | Condensation reactions, Aldol reactions | Cooperative activation of substrates rsc.org |

| Defined Reaction Cavity | Entire Supramolecular Framework | Substrate-selective transformations | Shape-selective catalysis in porous materials |

| Proton Transfer Relay | N-H···O Hydrogen Bond Network | Isomerization, Hydrolysis reactions | Proton shuttling in enzymatic catalysis researchgate.netnih.gov |

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the electronic behavior of the 2-aminopentanedioic acid-piperazine system, enabling the prediction of its structure and reactivity.

Molecular Orbital Theory Applied to 2-Aminopentanedioic Acid-Piperazine Systems

Molecular Orbital (MO) theory is a fundamental tool for understanding the electronic structure of molecules. When applied to the 2-aminopentanedioic acid-piperazine system, it describes the formation of molecular orbitals from the atomic orbitals of the constituent atoms. In this ionic complex, the proton transfer from the carboxylic acid groups of 2-aminopentanedioic acid (glutamic acid) to the nitrogen atoms of piperazine (B1678402) is a key event.

The interaction involves the highest occupied molecular orbital (HOMO) of piperazine, which is typically associated with the lone pair electrons on the nitrogen atoms, and the lowest unoccupied molecular orbital (LUMO) of glutamic acid, associated with the acidic protons. The formation of the salt can be conceptualized as an acid-base reaction from an MO perspective, where the electron density from the HOMO of the Lewis base (piperazine) is donated to the LUMO of the Lewis acid (glutamic acid). libretexts.org

The resulting molecular orbitals of the salt are a combination of the orbitals of the two individual molecules. The bonding molecular orbitals are lower in energy than the original atomic orbitals, while the antibonding orbitals are higher in energy. libretexts.orgyoutube.com The distribution and energy levels of these molecular orbitals dictate the stability and chemical properties of the compound. For instance, the energy gap between the HOMO and LUMO of the resulting salt is a critical parameter that influences its reactivity and electronic properties. nih.gov

Semi-empirical extended Hückel molecular orbital (EHMO) calculations can provide insight into the molecular orbitals that participate in super-exchange pathways, should the compound be part of a larger complex, for example with metal ions. researchgate.net

Prediction of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT) with functionals like B3LYP, are powerful tools for predicting the electronic structure and reactivity of molecular systems. nih.gov For the 2-aminopentanedioic acid-piperazine salt, these calculations can provide detailed information on:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles of both the glutamic acid and piperazinium ions.

Electron Density Distribution: Mapping of the electron density to identify regions of high and low electron concentration, which is crucial for understanding intermolecular interactions.

Electrostatic Potential: Calculation of the electrostatic potential surface to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.

The following table summarizes key electronic properties that can be calculated for the 2-aminopentanedioic acid and piperazine components, which in turn influence the properties of the resulting salt.

| Property | Description | Relevance to 2-Aminopentanedioic Acid-Piperazine |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. The HOMO of piperazine is key to its basicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. The LUMO of glutamic acid is involved in accepting the proton. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. A larger gap implies greater stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

| Electrostatic Potential | The potential energy of a positive test charge at a particular location near a molecule. | Helps to predict how molecules will interact with each other. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic view of the 2-aminopentanedioic acid-piperazine system, allowing for the study of its conformational landscape and interactions with other molecules.

Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the behavior of the 2-aminopentanedioic acid-piperazine salt in various environments, such as in aqueous solution. nih.govresearchgate.net These simulations track the movement of each atom over time based on a force field that describes the potential energy of the system.

MD simulations can reveal:

Solvation Structure: The arrangement of solvent molecules (e.g., water) around the glutamic acid and piperazinium ions.

Ion Pairing: The nature and stability of the ionic interaction between the carboxylate groups of glutamic acid and the protonated nitrogen atoms of piperazine.

Hydrogen Bonding Networks: The formation and dynamics of hydrogen bonds between the ions and with the solvent.

Techniques like Dissipative Particle Dynamics (DPD) can be used to simulate the aggregation behavior of related surfactant systems at a mesoscopic scale. beu.edu.azresearchgate.net

Ligand Binding Domain Modeling for Receptor Interactions

Should the 2-aminopentanedioic acid-piperazine compound be investigated for its potential biological activity, molecular docking and MD simulations are crucial for modeling its interaction with biological targets like receptors. researchgate.net Piperazine derivatives have been studied for their interaction with various receptors, including sigma receptors. nih.govnih.gov

The process typically involves:

Receptor Model Building: Obtaining or building a three-dimensional model of the target receptor's binding site.

Docking: Computationally placing the ligand (the 2-aminopentanedioic acid-piperazine complex or its individual ions) into the receptor's binding pocket in various orientations and conformations to predict the most favorable binding mode.

Binding Affinity Estimation: Calculating the binding energy to estimate the strength of the ligand-receptor interaction.

Molecular Dynamics Simulations: Running MD simulations of the ligand-receptor complex to assess the stability of the predicted binding pose and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time. nih.gov

These simulations can provide a plausible explanation for the binding affinity and selectivity of the compound. nih.gov

Conformational Search Algorithms

Both glutamic acid and the piperazine ring are flexible molecules that can adopt multiple conformations. Conformational search algorithms are used to explore the potential energy surface of the 2-aminopentanedioic acid-piperazine system and identify its low-energy conformations. njit.edu

Commonly used algorithms include:

Systematic Search: A grid-based search of all possible torsional angles.

Random Search: Randomly samples the conformational space. njit.edu

Molecular Dynamics: As described above, can explore different conformations over time.

Structure-Activity Relationship (SAR) and Ligand Design Studies

Structure-activity relationship (SAR) studies, augmented by computational modeling, are crucial for understanding how the chemical structure of a compound influences its biological activity. For piperazine derivatives acting on glutamate (B1630785) receptors, these studies have revealed key insights into the molecular determinants of affinity and selectivity.

Computational analyses have been instrumental in explaining the binding affinities and selectivity patterns of piperazine-based compounds at different glutamate receptor subtypes. A notable example involves derivatives of piperazine-2,3-dicarboxylic acid, which act as competitive antagonists at the NMDA receptor glutamate binding site on the GluN2 subunits. nih.govnih.govepa.gov

A key compound in these studies is (2S,3R)-1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD), which exhibits a distinct selectivity profile, preferring GluN2B- and GluN2D-containing NMDA receptors over those with GluN2A subunits. nih.gov Computational and experimental studies on PBPD and its analogues have rationalized this selectivity based on the nature of the N1-substituent on the piperazine ring. It is hypothesized that a large hydrophobic group, such as the biphenyl (B1667301) moiety of PBPD, occupies a specific hydrophobic pocket within the receptor's binding site, which confers its unique pharmacological properties. nih.gov

Further research has shown that modifying this hydrophobic substituent can dramatically alter binding affinity. For instance, replacing the biphenyl group of PBPD with a linearly arranged phenanthrene (B1679779) ring system, to create (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA), resulted in a significant increase in affinity. nih.gov PPDA showed a 16-fold to 94-fold increase in affinity across different recombinant NMDA receptor subtypes compared to PBPD. nih.gov This suggests that the size, shape, and hydrophobicity of the N-acyl substituent are critical determinants for high-affinity binding.

Some piperazine derivatives have also been identified as dual antagonists for both NMDA and GluK1-containing kainate receptors. nih.govacs.orgbris.ac.uk Modeling studies for these compounds suggested that specific amino acid residues, such as serine 674 (S674) in the GluK1 subunit, are vital for antagonist activity. acs.orgbris.ac.uk This was supported by mutagenesis studies where replacing the equivalent residue in the otherwise insensitive GluK3 subunit with a serine conferred antagonist activity to a previously inactive compound. acs.orgbris.ac.uk Such findings underscore the power of computational models in predicting and rationalizing subtype selectivity.

| Compound | Target Receptor Subunit | Relative Affinity Increase (vs. PBPD) | Key Structural Feature |

|---|---|---|---|

| PPDA | NR2B | 16-fold | Phenanthrene-2-carbonyl group |

| PPDA | NR2C | 94-fold | Phenanthrene-2-carbonyl group |

Through extensive SAR and computational studies, several key structural features of piperazine-based ligands have been identified as crucial for their interaction with glutamate receptors.

The Piperazine Core: The piperazine ring itself serves as a rigid scaffold, correctly orienting the other functional groups for optimal interaction with the binding site. eurekaselect.com Its two nitrogen atoms can act as hydrogen bond acceptors and allow for substitutions that can modulate the compound's physicochemical properties, such as solubility and bioavailability. eurekaselect.com The protonation state of the piperazine nitrogens at physiological pH is also a critical factor influencing binding affinity. nih.govnih.gov

The Dicarboxylic Acid Moiety: In antagonists like PBPD, the cis-2,3-dicarboxylic acid groups on the piperazine ring are essential. They mimic the endogenous ligand, glutamic acid, allowing the compound to anchor within the glutamate binding site of the NMDA receptor.

The N1-Aroyl/Aryl Substituent: As demonstrated by the comparison of PBPD and PPDA, the large, hydrophobic substituent at the N1 position of the piperazine ring is a primary driver of both high affinity and subtype selectivity. nih.govepa.gov The interaction of this group with a putative hydrophobic pocket in the receptor's ligand-binding domain is thought to be a key stabilizing interaction. nih.gov Studies have shown that linearly arranged, bulky aromatic structures at this position tend to enhance activity, while branched ring structures can reduce it. nih.gov For example, the phenanthrenyl-2-carbonyl analogue (16e) showed a greater than 60-fold higher affinity for NR2C and NR2D subunits and exhibited 3-5-fold selectivity for NR2C/NR2D over NR2A/NR2B. epa.gov

Stereochemistry: The stereochemistry of the substituents on the piperazine ring plays a role in modulating receptor affinity, likely by influencing the steric interactions within the binding pocket. researchgate.net

Biological and Mechanistic Research Molecular Level

Interactions with Ionotropic Glutamate (B1630785) Receptors

Derivatives of piperazine-2,3-dicarboxylic acid, a structural analog of glutamate, have been extensively studied as antagonists of ionotropic glutamate receptors (iGluRs). nih.gov These receptors, which include NMDA, kainate, and AMPA receptors, are critical for mediating fast excitatory synaptic transmission in the central nervous system. nih.gov

Research has demonstrated that N¹-substituted piperazine-2,3-dicarboxylic acid derivatives can act as broad-spectrum iGluR antagonists, with notable activity at both N-methyl-D-aspartate (NMDA) and kainate receptors. nih.govacs.org The core structure of piperazine-2,3-dicarboxylic acid serves as a scaffold, with modifications, particularly at the N¹ position, dramatically influencing potency and selectivity. nih.gov

A key area of investigation has been the subunit selectivity of these piperazine (B1678402) derivatives, as different receptor subunit combinations have distinct physiological roles.

NMDA Receptor (GluN2A-D) Selectivity: Competitive antagonists for the NMDA receptor bind to the glutamate binding site located on the GluN2 subunit, of which there are four types (GluN2A, GluN2B, GluN2C, and GluN2D). nih.govacs.org Most traditional competitive antagonists exhibit a rank order of affinity of GluN2A > GluN2B > GluN2C > GluN2D. acs.orgnih.gov However, piperazine-2,3-dicarboxylic acid derivatives substituted at the N¹ position with large, bulky aromatic groups display an atypical and reversed order of selectivity: GluN2D ≈ GluN2C > GluN2B > GluN2A. nih.govacs.org

This altered selectivity is thought to arise from the large hydrophobic substituent extending beyond the conserved glutamate binding pocket to interact with regions of the receptor that differ between subunits. nih.gov For example, the phenanthrene (B1679779) derivative, (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA), shows a significantly increased affinity for NMDA receptors containing GluN2C and GluN2D subunits. nih.govresearchgate.net Specifically, PPDA's affinity for recombinant receptors is increased by 16-fold at GluN2B and up to 94-fold at GluN2C compared to its biphenyl (B1667301) precursor, PBPD. nih.gov Further rational design has led to compounds like UBP791 and UBP1700, which exhibit even greater selectivity for GluN2C/2D-containing receptors. nih.gov

| Compound | Key Structural Feature | GluN2 Subunit Selectivity Profile | Selectivity Fold (over GluN2A) | Reference |

|---|---|---|---|---|

| PPDA | Phenanthrene-2-carbonyl group | GluN2C/D > GluN2B > GluN2A | 3-5 fold (NR2C/D vs NR2A/B) | nih.gov |

| UBP791 | 7-(2-carboxyethyl)phenanthrene-2-carbonyl group | GluN2C/D >> GluN2A/B | ~40 fold | nih.gov |

| UBP1700 | 7-(2-carboxyvinyl)phenanthrene-2-carbonyl group | GluN2C/D >> GluN2A/B | >50 fold | nih.gov |

Kainate Receptor (GluK1-5) Selectivity: Piperazine-2,3-dicarboxylic acid derivatives also demonstrate subtype-selectivity within the kainate receptor family (composed of GluK1-5 subunits). nih.gov Certain compounds have been identified as potent antagonists for receptors containing the GluK1 subunit. nih.govbris.ac.uk For instance, compound 18i and (-)-4 are potent kainate receptor antagonists, with 18i showing selectivity for GluK1 over GluK2 and GluK3. nih.govnih.govacs.org These antagonists have been instrumental in studying the specific roles of GluK1-containing receptors in synaptic plasticity. nih.gov

Molecular modeling and X-ray crystallography studies have provided insights into how these compounds bind to glutamate receptors.

For kainate receptors, studies using the ligand-binding domain (LBD) of GluK1 show that the piperazine-2,3-dicarboxylic acid core of the antagonists occupies the binding pocket and makes similar interactions as glutamate. nih.gov However, the large aromatic substituent at the N¹ position extends out of the pocket, preventing the LBD from closing into its active conformation, which is the molecular basis for their antagonist activity. nih.gov Modeling studies identified that the serine residue at position 674 (S674) in the GluK1 LBD is crucial for the activity of these antagonists. acs.orgbris.ac.uk This was confirmed by site-directed mutagenesis; when the corresponding residue in the insensitive GluK3 subunit (an alanine) was replaced with a serine, it conferred antagonist activity to the compound. acs.orgbris.ac.uk

For NMDA receptors, the atypical GluN2C/D selectivity is attributed to the large hydrophobic groups of antagonists like PPDA interacting with a variable, subunit-specific region outside the highly conserved glutamate binding site. nih.govresearchgate.net More detailed structural studies on compounds like UBP791 have identified specific amino acid residues within the GluN2D LBD (Met763 and Lys766) and GluN2C LBD (Met736 and Lys739) as the critical molecular determinants for this subtype-selective binding. nih.gov

The local pH environment can influence the activity of piperazine derivatives. Research on novel piperazine-based negative allosteric modulators targeting GluN2B-containing NMDA receptors has shown that these compounds exhibit enhanced binding affinities under acidic conditions. acs.org In a different context, while not directly measuring receptor binding, studies on piperazine derivatives as permeation enhancers found that the pH of the solution was a controlling parameter for their biological effect, with optimal activity observed in a pH range of 8.7 to 9.6. nih.govresearchgate.net

The selectivity of piperazine-2,3-dicarboxylic acid derivatives extends to other iGluR families, primarily the AMPA receptors. Several of the potent GluK1-selective antagonists, such as compound 18i, show excellent selectivity against AMPA receptors. nih.govacs.orgacs.org This indicates a low affinity for this class of glutamate receptors, making these compounds valuable pharmacological tools to dissect the specific functions of kainate receptors without concurrently blocking AMPA receptor-mediated transmission. nih.gov

Analysis of Piperazine-2,3-dicarboxylic Acid Derivatives as Antagonists of NMDA and Kainate Receptors.

Interactions with Purinergic Receptors (e.g., P2Y12)

The structural motifs of glutamic acid and piperazine are also found in compounds targeting the P2Y family of purinergic receptors, which are activated by extracellular nucleotides like ADP and ATP. nih.govnih.gov The P2Y12 receptor, in particular, is a key target for antiplatelet therapies. nih.govicrjournal.com

Docking studies have shown that antagonists, including "glutamic acid piperazines," bind readily to the antagonist-bound state of the P2Y12 receptor. nih.gov Furthermore, a class of compounds described as piperazinyl-glutamate-pyridines has been developed through library synthesis and identified as potent P2Y12 antagonists. nih.gov These molecules effectively inhibit platelet aggregation, and structure-activity relationship studies led to the optimization of a lead compound with good potency and oral bioavailability. nih.gov This demonstrates that the combination of a piperazine ring and a glutamic acid moiety is a viable scaffold for developing antagonists for the P2Y12 receptor. nih.gov

Investigation of Glutamic Acid Piperazine Backbone in P2Y12 Antagonists

The glutamic acid and piperazine backbone is a key structural element in the development of potent P2Y12 receptor antagonists. The P2Y12 receptor is a critical target for antiplatelet therapy, playing a central role in thrombus formation. nih.gov Researchers have utilized polymer-assisted solution-phase (PASP) synthesis to create libraries of compounds, leading to the discovery of piperazinyl glutamate pyridines as effective P2Y12 antagonists. nih.gov These compounds have demonstrated significant inhibition of platelet aggregation in human platelet-rich plasma (PRP) assays. nih.gov

The design of these antagonists often involves linking the piperazine-glutamate core to a pyridine (B92270) ring. Modifications at the 4-position of the pyridine and the terminal nitrogen of the piperazine ring have been systematically explored to optimize pharmacokinetic and physicochemical properties. nih.gov This strategic approach has led to the identification of compounds with not only high potency and selectivity but also good in vivo efficacy and oral bioavailability, marking them as candidates for further preclinical evaluation. nih.gov

Structural Requirements for Enhanced Binding Affinity

The binding affinity of antagonists to the P2Y12 receptor is governed by specific structural features and interactions within the binding pocket. The crystal structure of the human P2Y12 receptor reveals a binding site that can accommodate non-nucleotide antagonists. nih.govnih.gov For piperazinyl glutamate-based antagonists, the binding is influenced by several factors.

The glutamic acid portion provides a chiral center and carboxylic acid groups that can form crucial ionic and hydrogen bond interactions with receptor residues. The piperazine ring acts as a rigid spacer, correctly orienting the functional groups for optimal interaction with the receptor. nih.gov The structure of the P2Y12 receptor shows distinct conformational changes between agonist and antagonist-bound states, particularly in the extracellular loops. nih.gov

Key interactions for non-nucleotide antagonists involve residues in the transmembrane helices. The flexibility of the extracellular regions and the presence of a highly conserved disulfide bridge, which appears dynamic in the antagonist-bound state, are also critical for ligand binding. nih.gov Structure-based design, leveraging the known crystal structures, continues to guide the development of new reversible P2Y12 inhibitors with improved profiles. nih.govnoaa.gov

Table 1: P2Y12 Receptor Binding Affinities for Selected Ligands This table presents hypothetical data for illustrative purposes, as specific Ki values for "2-aminopentanedioic acid;piperazine" are not publicly available. The values are representative of typical P2Y12 antagonists.

| Compound | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| 2MeSADP (Agonist) | 120 ± 7.3 | nih.gov |

| AZD1283 (Antagonist) | 1.8 ± 0.2 | nih.gov |

| Piperazinyl Glutamate Pyridine Derivative (e.g., 47s) | Potent Inhibition (Specific Ki not stated) | nih.gov |

Enzymatic Recognition and Modulation

The interaction of the constituent parts of the compound, 2-aminopentanedioic acid (glutamic acid) and piperazine, with enzymes is fundamental to understanding its biological activity. Aminoacyl-tRNA synthetases are a key class of enzymes in this context.

Studies of 2-Aminopentanedioic Acid and Piperazine Interactions with Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of the correct amino acid to its corresponding tRNA molecule, a critical step in protein synthesis. nih.govrcsb.org These enzymes exhibit high specificity to ensure the fidelity of the genetic code. rcsb.orgnih.gov

Studies on aaRSs focus on their ability to recognize and bind their cognate amino acids. For glutamyl-tRNA synthetase (GluRS), the enzyme responsible for recognizing glutamic acid (2-aminopentanedioic acid), recognition is highly specific. The enzyme's active site is shaped to accommodate the glutamic acid side chain, using a network of hydrogen bonds and electrostatic interactions to distinguish it from other amino acids. nih.govyoutube.com While detailed studies on the direct interaction of the combined "2-aminopentanedioic acid;piperazine" compound with aaRSs are not prevalent, the principles of amino acid recognition by these enzymes are well-established. nih.govnih.gov The piperazine moiety, being a synthetic component not naturally found in proteins, is not a substrate for these enzymes. Its presence would likely alter or inhibit the binding of the glutamic acid portion to the synthetase active site.

Molecular Basis of Substrate Recognition and Specificity

The molecular basis for substrate recognition by aminoacyl-tRNA synthetases is a combination of factors including the shape of the binding site, non-covalent interactions, and in some cases, proofreading mechanisms. rcsb.orgnih.gov aaRSs are divided into two classes, I and II, which employ different mechanisms for amino acid binding. nih.govyoutube.com

For Class I synthetases, recognition often involves interactions with the backbone atoms of the amino acid ligand. nih.gov Class II enzymes, like most GluRS, also consistently interact with the backbone atoms via hydrogen bonds and salt bridges. nih.gov The active site of a synthetase acts as a molecular sieve. For instance, the binding pocket of isoleucyl-tRNA synthetase is too small for larger amino acids and too hydrophobic for polar ones, but it can mistakenly bind valine. To correct this, it has a separate editing site that hydrolyzes incorrectly charged tRNAs. rcsb.org

The specificity for glutamic acid in its synthetase involves precise hydrogen bonding with the side-chain carboxyl group. nih.gov The enzyme's active site contains residues that form a complementary electrostatic and steric environment for the glutamic acid substrate. youtube.com The enzyme also recognizes specific features on the tRNA molecule itself, ensuring that the correct amino acid is attached to the correct tRNA. rcsb.org

Complexation with Metal Ions in Biological Contexts

The ability of both piperazine and amino acids to coordinate with metal ions is a well-documented area of study, with significant implications for their behavior in biological systems.

Equilibrium Studies of Metal-Piperazine-Amino Acid Complexes

Equilibrium studies are crucial for understanding the formation and stability of metal complexes in solution. Both piperazine and amino acids like glutamic acid are effective ligands for a variety of metal ions. biointerfaceresearch.comroutledge.comtaylorfrancis.com The piperazine ring, with its two nitrogen donor atoms, can form stable chelate rings with metal ions. biointerfaceresearch.comrsc.org Amino acids can coordinate with metals through their amino and carboxylate groups, and in the case of glutamic acid, also through the side-chain carboxylate.

Studies have determined the protonation constants of piperazine and the stability constants of its complexes with transition metals like copper(II). nih.govacs.org The formation of mixed-ligand complexes, involving a metal ion, piperazine, and an amino acid, has also been investigated. researchgate.net These studies often use potentiometric titration to determine the stoichiometry and stability constants (log β values) of the various complex species that form in solution as a function of pH. nih.govresearchgate.net The results indicate that 1:1 complexes between the metal ion and the ligands are commonly formed. researchgate.net The stability of these complexes is influenced by factors such as the nature of the metal ion and the chelate ring size. researchgate.net

Table 2: Stability Constants (log β) for Metal-Ligand Complexes This table contains representative data from literature to illustrate the stability of metal complexes with piperazine and related amino acid structures. The specific system may vary from the title compound.

| Metal Ion | Ligand System | Complex Species | log β | Reference |

|---|---|---|---|---|

| Cu(II) | Piperazine | [Cu(Pip)]2+ | 9.14 | Hypothetical, based on acs.org |

| Cu(II) | Piperazine | [Cu(Pip)2]2+ | 13.79 | Hypothetical, based on acs.org |

| Pd(II) | 1-Phenylpiperazine + Amino Acid | [Pd(Phenpip)(AA)]+ | Varies | researchgate.net |

| Various (Mn-Zn) | Piperazine Macrocycle (L2) | [M(L2)]2+ | Varies | nih.gov |

Binding Centers and Stability Constants of Biorelevant Ligands.

In biological systems, the salt 2-aminopentanedioic acid;piperazine is expected to dissociate into its constituent ions: 2-aminopentanedioic acid (glutamate) and piperazine. These individual molecules are then available to interact with biorelevant ligands, most notably metal ions, which are crucial for numerous physiological processes. The stability and coordination chemistry of the resulting metal complexes are determined by the binding centers on glutamate and piperazine and the nature of the metal ion.

Glutamic Acid Binding Centers and Stability

Glutamic acid is an amino acid with three potential coordination sites: the amino group and the two carboxylate groups (α- and γ-carboxyl groups). researchgate.netresearchgate.net This allows it to act as a bidentate or tridentate ligand, forming chelate rings with metal ions, which enhances the stability of the complexes. researchgate.net The primary binding sites for metal ions in proteins often include the carboxylate groups of aspartate and glutamate. researchgate.net Studies on the complexation of glutamic acid with various divalent metal ions reveal that some metal ions can form chelates involving the amine group, and the stability of these complexes is significantly influenced by the affinity of the metal ion for this group. researchgate.netscirp.org

The stability of metal-glutamate complexes has been determined potentiometrically, and the logarithm of the stability constants (log K) for several biorelevant divalent metal ions are presented below. The data indicates that the stability of these complexes often follows the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)). researchgate.net

Table 1: Stability Constants (log K) for Metal-Glutamate Complexes

This table presents the logarithm of the formation constants for 1:1 complexes of various divalent metal ions with glutamate at 25°C and an ionic strength of 0.1 M NaNO₃.

| Metal Ion | log K₁ |

| Mg²⁺ | 1.82 |

| Ca²⁺ | 1.41 |

| Mn²⁺ | 3.19 |

| Co²⁺ | 4.15 |

| Cu²⁺ | 7.70 |

| Zn²⁺ | 5.84 |

| Data sourced from Sajadi et al. (2010). researchgate.netscirp.org |

Piperazine Binding Centers and Stability

Piperazine is a six-membered heterocyclic compound with two nitrogen atoms located at opposite positions in the ring. rsc.org These nitrogen atoms are the primary binding sites for metal ions. rsc.orgbiointerfaceresearch.com Piperazine can function as a bidentate ligand, coordinating to a single metal center, or as a bridging ligand, linking two metal centers. rsc.org

When piperazine binds to a single metal ion, it typically forces the six-membered ring into a less stable boat conformation due to the geometric constraints of forming a chelate ring. rsc.org The nitrogen atoms in piperazine and its derivatives, often in combination with other donor groups, are effective at forming stable complexes with metal ions. biointerfaceresearch.com The versatile binding modes of piperazine make it a valuable component in the design of ligands for specific applications. rsc.org

The complexation of various metal ions with piperazine-containing azamacrocycles has been studied, revealing that the piperazine unit can act as both an electron donor and a binding site. For instance, these macrocycles have been shown to chelate divalent cations such as Zn²⁺ and Co²⁺. acs.org In substituted piperazine-based ligands, the two nitrogen atoms can potentially bind to one or two metal centers, leading to the formation of monometallic or bimetallic complexes, respectively. rsc.orgbiointerfaceresearch.com

While comprehensive stability constant data for simple piperazine-metal complexes are less commonly tabulated than for amino acids, studies on piperazine-containing macrocycles provide insight into their complexing ability. For example, the stability constants for complexes of a piperazine-containing macrocycle with several transition metals follow the Irving-Williams series, with the Cu(II) complex being the most stable.

Table 2: Stability Constants (log K) for Metal Complexes with a Piperazine-Containing Macrocycle (Ligand 2)

This table shows the 1:1 stability constants for complexes formed with divalent metal ions and a specific piperazine-containing macrocycle, highlighting the coordinating ability of the piperazine moiety within a larger structure.

| Metal Ion | log K (M:L = 1:1) |

| Mn(II) | 8.86 |

| Fe(II) | 11.23 |

| Co(II) | 13.34 |

| Ni(II) | 15.01 |

| Cu(II) | 19.16 |

| Zn(II) | 13.91 |

| Data pertains to a specific piperazine-containing macrocycle as reported in research on their transition metal complexes. |

Future Research Directions and Applications

Development of Novel Chemical Probes

The inherent bioactivity of amino acids and the structural rigidity and functionalizable nature of the piperazine (B1678402) core make this compound an excellent starting point for creating highly specific chemical probes for biological systems.

The development of ligands that can selectively target specific receptor subtypes is a major goal in pharmacology, as it can lead to therapies with improved efficacy and fewer side effects. Derivatives of the piperazine-dicarboxylic acid core have shown considerable promise as selective modulators of glutamate (B1630785) receptors, which are crucial for neurotransmission.

Research has demonstrated that N¹-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid can act as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for subtypes containing GluN2C and GluN2D subunits over those with GluN2A and GluN2B. nih.gov This selectivity is significant because the high similarity among the orthosteric ligand-binding domains of GluN2A-D makes the development of selective competitive antagonists challenging. nih.gov Furthermore, certain derivatives have been identified as dual antagonists, targeting both NMDA receptors and GluK1-containing kainate receptors. nih.gov For instance, compound 18i (a derivative of piperazine-2,3-dicarboxylic acid) was found to be a potent and selective antagonist for GluK1 over GluK2, GluK3, and AMPA receptors. nih.gov

Another avenue of research has focused on developing negative allosteric modulators (NAMs) that target specific NMDA receptor subunits. Novel piperazine derivatives have been highlighted as NAMs for GluN2B-containing NMDA receptors, exhibiting enhanced binding affinity under acidic conditions, which are often present in pathological states. nih.gov The ability to fine-tune the interaction with specific receptor subtypes opens the door for creating probes to study the physiological roles of these receptors and for developing potential therapeutics for neurological disorders. The concept of achieving subtype selectivity is also being explored for other receptor systems, such as GABA-A receptors, where compounds with higher efficacy at α2/α3 subtypes compared to the α1 subtype are sought as non-sedating anxiolytics. nih.govcardiff.ac.uk

| Compound Class | Target Receptor | Selectivity Profile | Potential Application |

| N¹-substituted cis-piperazine-2,3-dicarboxylic acid derivatives | NMDA Receptor | Selective for GluN2C/GluN2D subunits | Probes for studying specific NMDA receptor functions |

| Piperazine-2,3-dicarboxylic acid derivative 18i | Kainate Receptor | Selective for GluK1 subunit | Tool compound for isolating GluK1-mediated effects |

| Novel piperazine derivatives | NMDA Receptor | Negative allosteric modulators of GluN2B | Probes for pathological conditions with local acidosis |

| 3-(aminomethyl)piperazine-2,5-dione | NMDA Receptor | Glycine (B1666218) site inhibitor | Investigating the role of the glycine co-agonist site |

The piperazine scaffold is being integrated into molecules designed for biological imaging, such as Positron Emission Tomography (PET). nih.gov The development of radiolabeled probes targeting the Fibroblast Activation Protein (FAP), which is overexpressed in many tumors, is a promising area. nih.gov

For this purpose, fluorinated quinolinecarboxamides incorporating a piperazine moiety have been synthesized. nih.gov One such derivative, after being labeled with fluorine-18 (B77423) ([¹⁸F]4a), demonstrated properties suitable for a PET tracer, including high metabolic stability and a low lipophilicity. nih.gov The synthesis involved key steps such as a Buchwald-Hartwig reaction and a copper-catalyzed "Click reaction" to introduce the fluoroethyl group. nih.gov This work highlights the potential of using the piperazine-amino acid framework to create sophisticated probes for in vivo imaging and cancer diagnosis. nih.gov

The broader field of fluorescent probes for bioimaging is rapidly advancing, with new strategies focusing on fluorophores that emit in the near-infrared (NIR) region to minimize background fluorescence from biological samples. mdpi.com While not exclusively based on the 2-aminopentanedioic acid;piperazine structure, these advancements in fluorophore design could be applied to create highly specific and sensitive imaging agents based on this scaffold. mdpi.com

Exploration of Advanced Materials

The ability of the amino acid and piperazine components to participate in self-assembly and coordination chemistry makes the parent compound a valuable building block for advanced materials with tailored properties.

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a pathway to complex, functional structures. The piperazine ring and the dicarboxylate function of the amino acid are ideal components for building such architectures. Research has shown that piperazine can be incorporated into macrocycles and act as a guest molecule within supramolecular inclusion complexes. nih.govresearchgate.net

For example, piperazine has been shown to be encapsulated within host frameworks formed by molecules like p-hydroxybenzoic acid and water, creating stable, ordered cylindrical channels. researchgate.net The stability of these structures is maintained by strong intermolecular forces, as revealed by Hirshfeld surface analysis. researchgate.net Similarly, piperazine-containing macrocycles can form stable complexes with transition metal ions like Cu(II) and Zn(II). nih.gov The piperazine ring often adopts a thermodynamically stable chair conformation within these structures. nih.gov The exploration of such systems, including metallomacrocycles and coordination polymers, is driven by the goal of creating materials with unique properties, such as for catalysis or molecular recognition. nih.gov